N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophen-2-yl ureido group at position 5 and an acetamide moiety at position 2. Structurally, the compound integrates key pharmacophores:
- 1,3,4-Thiadiazole: Known for its electron-deficient nature and role in hydrogen bonding .
- Chlorinated Aryl Group: Enhances membrane permeability and target affinity .
This compound is part of a broader class of 1,3,4-thiadiazole derivatives investigated for anticancer, antimicrobial, and antiproliferative activities. Its design leverages structural motifs observed in bioactive analogs, such as ureido linkages and sulfur-rich heterocycles .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S3/c1-9-4-5-10(7-11(9)17)18-12(23)8-26-16-22-21-15(27-16)20-14(24)19-13-3-2-6-25-13/h2-7H,8H2,1H3,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLMJTYZFICMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
*Calculated using molecular formula C₁₉H₁₇ClN₆O₂S₃.
Key Observations :
- Thiophene vs. Phenyl Ureido: The target compound’s thiophene ureido group (vs.
- Chlorinated Aryl vs. Benzothiazole : The 3-chloro-4-methylphenyl group (target) vs. 6-methylbenzothiazole (4g, 4j) alters lipophilicity (clogP ~3.5 vs. ~3.1), favoring better membrane penetration .
- Sulfur Linkages : Thioacetamide and benzylthio substituents (e.g., 5e, 5j ) increase metabolic stability compared to ether-linked derivatives.
Table 2. Anticancer and Antiproliferative Activities
Key Observations :
- Thiophene Urea vs. p-Tolylamino: Compound 4y’s p-tolylamino group shows potent cytotoxicity, suggesting the target’s thiophene urea may similarly inhibit kinases or aromatase.
- Lack of Data : The target compound’s biological profile remains uncharacterized, necessitating further studies aligned with analogs like 4y.
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